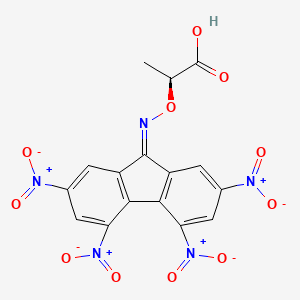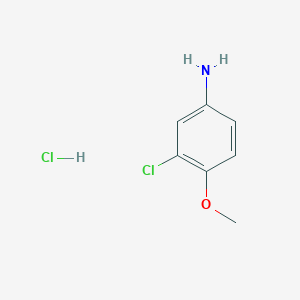
3-Chloro-4-methoxyaniline hydrochloride
Vue d'ensemble
Description
3-Chloro-4-methoxyaniline hydrochloride, also known as 3-chloro-4-methylaniline hydrochloride, is an aniline derivative that is widely used in the synthesis of pharmaceuticals and other compounds. It is a white crystalline solid that is soluble in water and organic solvents. 3-Chloro-4-methoxyaniline hydrochloride is an important intermediate in the synthesis of a variety of drugs and other compounds, and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Polymer Science and Characterization
3-Chloro-4-methoxyaniline hydrochloride is investigated for its role in the polymerization processes. Sayyah et al. (2002) explored the aqueous polymerization of 3-methoxyaniline, demonstrating the influence of hydrochloric acid and sodium dichromate on polymerization rate, viscosity, and conductivity of the obtained polymer. These findings indicate potential applications in creating conductive polymers with specific properties for electronic devices (Sayyah, El-Salam, & Bahgat, 2002).
Corrosion Inhibition
Bentiss et al. (2009) investigated the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a compound related to 3-Chloro-4-methoxyaniline, for mild steel corrosion control in hydrochloric acid medium. This study demonstrates the compound's high inhibition efficiency, suggesting its application in protecting industrial metal surfaces (Bentiss et al., 2009).
Molecular Detection and Analysis
In the field of molecular detection, 3-Chloro-4-methoxyaniline hydrochloride-related compounds are studied for their potential in high-resolution spectroscopy and chemical sensing. Bermúdez et al. (2017) detailed the detection of the hydroxymethyl radical using rotational spectroscopy, highlighting the precision and potential of using related compounds in astrophysical and laboratory research (Bermúdez, Bailleux, & Cernicharo, 2017).
Antibacterial Activity
Zhi et al. (2005) synthesized derivatives of 3-substituted-6-(3-ethyl-4-methylanilino)uracils, showcasing their potent inhibitory effects on bacterial DNA polymerase and Gram-positive bacterial growth in culture. This indicates potential pharmaceutical applications for developing new antibacterial agents (Zhi, Long, & Manikowski, 2005).
Environmental Safety
Yang et al. (2018) studied the reactions of benzophenone-type UV filters with chlorine and chloramine during water treatment processes. Their research provides insights into the reactivity and formation of disinfection by-products from related compounds, guiding safer water treatment practices (Yang et al., 2018).
Propriétés
IUPAC Name |
3-chloro-4-methoxyaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUSHFWKKSPJTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10979379 | |
| Record name | 3-Chloro-4-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxyaniline hydrochloride | |
CAS RN |
6329-90-4 | |
| Record name | Benzenamine, 3-chloro-4-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6329-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6329-90-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-4-methoxyaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10979379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


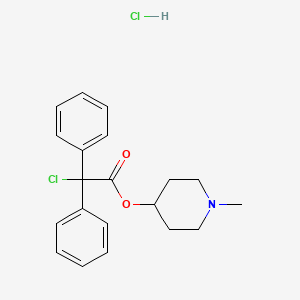

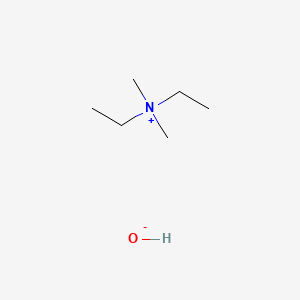
![Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester](/img/structure/B1590464.png)
![5H-Benzo[b]phosphindole](/img/structure/B1590465.png)


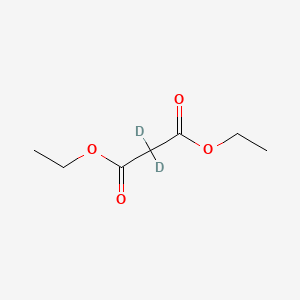
![7-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1590473.png)
![1-Azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1590474.png)
